molecular formula C22H21ClN2O4S B4164951 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methoxybenzyl)benzamide

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methoxybenzyl)benzamide

Cat. No. B4164951
M. Wt: 444.9 g/mol
InChI Key: NTFKNTNYPBJQAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methoxybenzyl)benzamide, also known as CHIR-99021, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential applications in stem cell research, cancer therapy, and regenerative medicine.

Scientific Research Applications

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methoxybenzyl)benzamide has been widely used in scientific research due to its ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), a serine/threonine kinase that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of GSK-3β by 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methoxybenzyl)benzamide has been shown to promote the self-renewal and pluripotency of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), making it a valuable tool for stem cell research.
In addition, 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methoxybenzyl)benzamide has also been studied for its potential applications in cancer therapy. The inhibition of GSK-3β by 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methoxybenzyl)benzamide has been shown to induce apoptosis and inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia.

Mechanism of Action

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methoxybenzyl)benzamide exerts its effects by binding to the ATP-binding site of GSK-3β, thereby inhibiting its activity. The inhibition of GSK-3β by 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methoxybenzyl)benzamide leads to the activation of the Wnt/β-catenin signaling pathway, which plays a crucial role in the regulation of cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
The inhibition of GSK-3β by 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methoxybenzyl)benzamide has been shown to have various biochemical and physiological effects. In ESCs and iPSCs, 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methoxybenzyl)benzamide promotes self-renewal and pluripotency by activating the Wnt/β-catenin signaling pathway. In cancer cells, 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methoxybenzyl)benzamide induces apoptosis and inhibits cell growth by inhibiting GSK-3β.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methoxybenzyl)benzamide is its ability to promote the self-renewal and pluripotency of ESCs and iPSCs, making it a valuable tool for stem cell research. In addition, the inhibition of GSK-3β by 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methoxybenzyl)benzamide has been shown to have potential applications in cancer therapy.
However, there are also some limitations to the use of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methoxybenzyl)benzamide in lab experiments. One of the main limitations is its potential toxicity, as high concentrations of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methoxybenzyl)benzamide have been shown to induce cell death in some cell types. In addition, the long-term effects of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methoxybenzyl)benzamide on cell differentiation and function are still not fully understood.

Future Directions

There are several future directions for the use of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methoxybenzyl)benzamide in scientific research. One potential direction is the development of more potent and selective GSK-3β inhibitors that can be used in a wider range of applications. Another direction is the investigation of the long-term effects of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methoxybenzyl)benzamide on cell differentiation and function, particularly in the context of regenerative medicine. Finally, the potential applications of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methoxybenzyl)benzamide in other areas, such as neurodegenerative diseases and diabetes, should also be explored.

properties

IUPAC Name

4-[(4-chlorophenyl)sulfonyl-methylamino]-N-[(2-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4S/c1-25(30(27,28)20-13-9-18(23)10-14-20)19-11-7-16(8-12-19)22(26)24-15-17-5-3-4-6-21(17)29-2/h3-14H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFKNTNYPBJQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2OC)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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